molecular formula C7H14N+ B14311254 N-Ethenyl-N,N-dimethylprop-2-en-1-aminium CAS No. 114022-00-3

N-Ethenyl-N,N-dimethylprop-2-en-1-aminium

Cat. No.: B14311254
CAS No.: 114022-00-3
M. Wt: 112.19 g/mol
InChI Key: QLOAIFIADFHDAC-UHFFFAOYSA-N
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Description

N-Ethenyl-N,N-dimethylprop-2-en-1-aminium is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes both ethenyl and dimethyl groups attached to the nitrogen atom. It has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethenyl-N,N-dimethylprop-2-en-1-aminium typically involves the reaction of dimethylamine with propenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the desired compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N,N-dimethylprop-2-en-1-aminium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and other electrophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-Ethenyl-N,N-dimethylprop-2-en-1-aminium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Ethenyl-N,N-dimethylprop-2-en-1-aminium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group allows for conjugation with other molecules, enhancing its reactivity and potential biological activity. The pathways involved may include binding to active sites on enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-propyn-1-amine: Similar in structure but contains a propynyl group instead of an ethenyl group.

    N,N-Dimethyl-N-2-propenyl-2-propen-1-aminium chloride: A related compound with a chloride counterion.

Uniqueness

N-Ethenyl-N,N-dimethylprop-2-en-1-aminium is unique due to its specific combination of ethenyl and dimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

114022-00-3

Molecular Formula

C7H14N+

Molecular Weight

112.19 g/mol

IUPAC Name

ethenyl-dimethyl-prop-2-enylazanium

InChI

InChI=1S/C7H14N/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3/q+1

InChI Key

QLOAIFIADFHDAC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC=C)C=C

Origin of Product

United States

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